molecular formula C11H20O B2908133 Undec-1-en-6-one CAS No. 71898-12-9

Undec-1-en-6-one

Cat. No.: B2908133
CAS No.: 71898-12-9
M. Wt: 168.28
InChI Key: UVICMAZHYMEBNS-UHFFFAOYSA-N
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Description

Undec-1-en-6-one is an organic compound with the molecular formula C11H20O. It is a liquid at room temperature and is characterized by its unique structure, which includes an alkene (double bond) and a ketone functional group. This compound is used in various chemical and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undec-1-en-6-one can be synthesized through several methods. One common method involves the reaction between pentenyl and hexanal. Another method includes the carbonylation of calvine . These reactions typically require specific catalysts and controlled conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced in bulk quantities. The production process often involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The compound is then purified through distillation or other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Undec-1-en-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The alkene group can participate in addition reactions, where reagents add across the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like hydrogen bromide (HBr) or chlorine (Cl2) can add across the double bond under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated compounds.

Scientific Research Applications

Undec-1-en-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of undec-1-en-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s reactivity is primarily due to its ketone and alkene functional groups, which can form covalent bonds with nucleophiles or participate in redox reactions. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Undecene: Similar in structure but lacks the ketone functional group.

    Undecane: A saturated hydrocarbon with no double bonds or functional groups.

    Undec-2-en-1-ol: Contains an alcohol group instead of a ketone.

Uniqueness

Undec-1-en-6-one is unique due to the presence of both an alkene and a ketone functional group, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs.

Properties

IUPAC Name

undec-1-en-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h3H,1,4-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVICMAZHYMEBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71898-12-9
Record name undec-1-en-6-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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